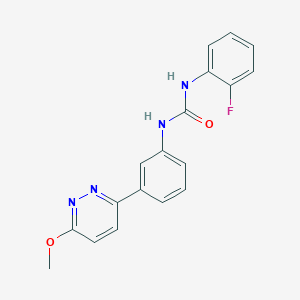
1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea, also known as FP-3, is a synthetic compound that has gained attention in the field of scientific research for its potential therapeutic applications. FP-3 belongs to the class of urea derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea exerts its pharmacological effects by inhibiting the activity of the enzyme, protein kinase CK2. This enzyme plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this enzyme, 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CK2. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea in lab experiments is its high potency and selectivity towards CK2. This allows for a more targeted approach towards modulating cellular processes. However, one of the limitations of using 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea. One of the areas of interest is its potential use in combination therapy with other drugs for the treatment of cancer. Another area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the safety and efficacy of 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea in preclinical and clinical settings.
Conclusion
In conclusion, 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea is a synthetic compound that has gained attention in the field of scientific research for its potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea has shown promising results in the treatment of cancer, inflammation, and neurological disorders, and further research is needed to explore its full potential.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Research has shown that 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(6-methoxypyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-25-17-10-9-15(22-23-17)12-5-4-6-13(11-12)20-18(24)21-16-8-3-2-7-14(16)19/h2-11H,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCUKYAEWKBVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



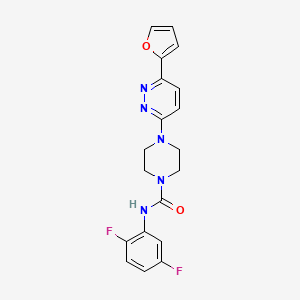
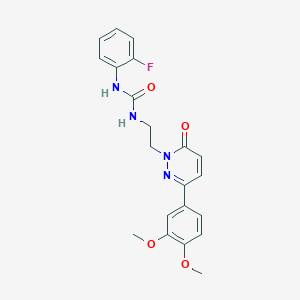
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3402100.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3402110.png)
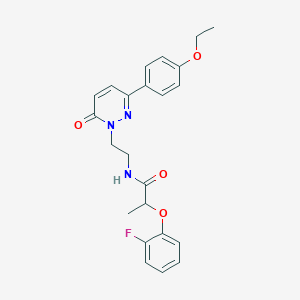
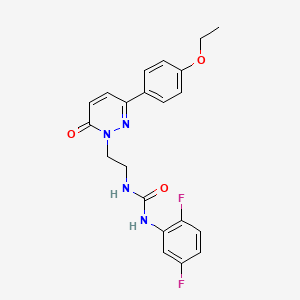

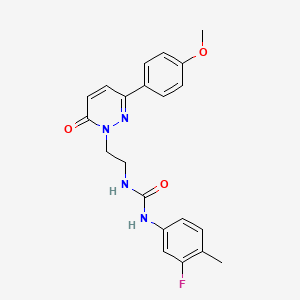
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402175.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402181.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402188.png)
![N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402189.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B3402202.png)
![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B3402206.png)